Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate
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Overview
Description
Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound with the molecular formula C13H16ClNO3S . It has a molecular weight of 301.79 . The IUPAC name for this compound is ethyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process may involve stirring without solvent and/or heat, or even fusion . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClNO3S/c1-2-18-13(17)11-8-5-3-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reaction between acyl chlorides and amines involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the amine . This is followed by the reformation of the carbon-oxygen double bond and a chloride ion being pushed off . Any hydrogen chloride formed would immediately react with excess amine to give the corresponding ammonium chloride .Physical and Chemical Properties Analysis
This compound has a melting point of 115-117 degrees Celsius . It is a solid at room temperature .Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-19-14(18)10-4-3-9-6-12(7-11(9)5-10)16-13(17)8-15/h3-5,12H,2,6-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQGMACHHOKAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(C2)NC(=O)CCl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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